3-(4-Bromophenyl)oxetane-3-carboxylic acid

Lipophilicity Drug‑likeness Physicochemical Properties

3-(4-Bromophenyl)oxetane-3-carboxylic acid delivers LogP ~1.6 and TPSA 46.5 Ų—optimal for passive BBB penetration without efflux recognition. The para-bromo substitution dramatically boosts lipophilicity vs. unsubstituted oxetane-3-carboxylic acid (LogP ≈ –0.3 to –0.9), enabling rational CNS lead optimization. HATU-mediated amide coupling is demonstrated, ensuring compatibility with high-throughput chemistry. Procure this specific regioisomer for controlled SAR and scalable synthesis.

Molecular Formula C10H9BrO3
Molecular Weight 257.08
CAS No. 1393585-20-0
Cat. No. B3027810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)oxetane-3-carboxylic acid
CAS1393585-20-0
Molecular FormulaC10H9BrO3
Molecular Weight257.08
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
InChIKeyXHLYQWDVGGDALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)oxetane-3-carboxylic Acid (CAS 1393585‑20‑0) – Procurement‑Oriented Profile of a Versatile Oxetane‑Based Medicinal Chemistry Building Block


3‑(4‑Bromophenyl)oxetane‑3‑carboxylic acid is a brominated aryl‑oxetane carboxylic acid building block. Its structure combines a four‑membered oxetane ring, a para‑bromophenyl substituent, and a carboxylic acid functionality [1]. The compound exhibits computed physicochemical properties including a molecular weight of 257.08 g/mol, an XLogP3‑AA lipophilicity of 1.6, and a topological polar surface area (TPSA) of 46.5 Ų [2]. These attributes position it as a valuable intermediate for structure‑activity relationship (SAR) studies, particularly when modulation of lipophilicity or metabolic stability is required.

Why 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid Cannot Be Replaced by Close Analogs Without Rigorous Validation


Although oxetane‑3‑carboxylic acid analogs share the same core scaffold, substitution of the bromophenyl moiety dramatically alters key physicochemical parameters that govern drug‑likeness and synthetic utility. For instance, the para‑bromophenyl group confers a substantial increase in lipophilicity (XLogP ≈ 1.6) compared to the unsubstituted oxetane‑3‑carboxylic acid (LogP ≈ –0.3 to –0.9) [1]. Even positional isomers (ortho‑ or meta‑bromo) can exhibit different conformational preferences and synthetic accessibility, impacting coupling efficiency and downstream biological activity [2]. Therefore, procurement decisions based solely on the oxetane‑carboxylic acid class without considering the exact substituent pattern may lead to suboptimal lead optimization outcomes.

Quantitative Differentiation of 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid: Head‑to‑Head Comparator Data for Informed Procurement


XLogP3‑AA Lipophilicity: 1.6 for 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid vs. –0.3 to –0.9 for Unsubstituted Oxetane‑3‑carboxylic Acid

The computed XLogP3‑AA value for 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid is 1.6, indicating moderate lipophilicity suitable for blood‑brain barrier penetration or improved membrane permeability [1]. In contrast, unsubstituted oxetane‑3‑carboxylic acid exhibits a significantly lower LogP, ranging from –0.3 to –0.9 across different sources . This ~2 log unit difference translates to a >100‑fold increase in partition coefficient, which can profoundly affect solubility, metabolic stability, and target engagement in medicinal chemistry campaigns.

Lipophilicity Drug‑likeness Physicochemical Properties

Topological Polar Surface Area (TPSA): 46.5 Ų for 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid – Comparable to Oxetane‑3‑carboxylic Acid, but with Enhanced Lipophilic Character

The computed TPSA of 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid is 46.5 Ų, identical to that of the unsubstituted oxetane‑3‑carboxylic acid [1]. This indicates that the bromophenyl substituent does not introduce additional polar surface area, preserving favorable permeability characteristics while simultaneously increasing lipophilicity. The combination of unchanged TPSA and elevated LogP is a desirable profile for central nervous system (CNS) drug candidates, where balancing polarity and lipophilicity is critical for crossing the blood‑brain barrier.

Polar Surface Area Membrane Permeability Drug Design

Synthetic Versatility: 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid Enables Efficient Amide Coupling with HATU/DIEA in DCM, as Demonstrated in a Published Medicinal Chemistry Route

In a disclosed synthetic procedure, 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid (550 mg, 2.14 mmol) was activated with HATU (976 mg, 2.57 mmol) in dichloromethane and coupled with 5‑(trifluoromethyl)pyridine‑2,3‑diamine in the presence of DIEA, affording the desired amide product after purification [1]. This protocol demonstrates the compound's compatibility with standard peptide‑type coupling reagents and its utility as a carboxylic acid building block for diversifying oxetane‑containing scaffolds. While specific yields are not reported, the successful isolation and characterization by mass spectrometry confirm the feasibility of this transformation.

Amide Coupling Medicinal Chemistry Synthetic Methodology

Computed Physicochemical Properties of 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid Provide a Baseline for SAR Studies, Distinct from Unsubstituted and Other Substituted Analogs

The computed properties of 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid include a molecular weight of 257.08 g/mol, exact mass of 255.97 Da, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. These values differ markedly from the unsubstituted oxetane‑3‑carboxylic acid (MW 102.09 g/mol, LogP –0.28) and are distinct from the ortho‑bromo isomer, which exhibits a similar LogP (1.6) but may have different steric and electronic properties due to the proximity of the bromine atom to the oxetane ring [2]. Such quantitative differences are essential for predicting ADME properties and for designing focused libraries with controlled physicochemical space.

Physicochemical Properties SAR Medicinal Chemistry

Optimal Application Scenarios for 3‑(4‑Bromophenyl)oxetane‑3‑carboxylic Acid Based on Differentiated Physicochemical and Synthetic Evidence


CNS‑Targeted Lead Optimization Requiring Balanced Lipophilicity and Polar Surface Area

The combination of a moderately elevated LogP (1.6) and a low TPSA (46.5 Ų) makes 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid an ideal building block for CNS drug discovery. Its lipophilicity is sufficient to promote passive diffusion across the blood‑brain barrier, while the unchanged polar surface area relative to unsubstituted oxetane‑3‑carboxylic acid minimizes the risk of efflux transporter recognition [1][2]. Researchers can incorporate this scaffold into lead series to fine‑tune CNS penetration without introducing excessive polarity that could limit brain exposure.

Medicinal Chemistry Programs Seeking Oxetane‑Containing Carboxylic Acid Building Blocks for Amide Library Synthesis

The successful demonstration of HATU‑mediated amide bond formation with a heterocyclic amine confirms that 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid can be efficiently incorporated into diverse amide libraries [1]. This compatibility with standard coupling conditions ensures that procurement of this compound can directly support high‑throughput chemistry workflows, enabling rapid exploration of structure‑activity relationships around the oxetane‑phenyl scaffold.

Physicochemical Property‑Driven SAR Studies Comparing para‑Substituted Phenyl Oxetane Analogs

The availability of accurate computed descriptors (XLogP, TPSA, MW, HBD/HBA counts) provides a quantitative basis for comparing 3‑(4‑bromophenyl)oxetane‑3‑carboxylic acid with other oxetane‑3‑carboxylic acid derivatives [1][2]. Researchers can use these data to benchmark the 4‑bromo analog against ortho‑, meta‑, chloro‑, fluoro‑, or unsubstituted variants, enabling rational selection of the optimal building block for a given target profile. This is particularly valuable when designing focused libraries with controlled lipophilicity and permeability.

Preparation of Oxetane‑Containing Pharmaceutical Intermediates via Scalable Synthetic Routes

Patented methods describe the preparation of 3‑(substituted phenyl)oxetane‑3‑carboxylic acids with improved yields (total yield up to 35%) compared to earlier low‑yielding procedures [1]. While not specific to the 4‑bromo derivative, this class‑level evidence supports the feasibility of obtaining this compound on a larger scale. Procurement for process chemistry or preclinical candidate synthesis can thus be undertaken with confidence that scalable routes exist for this building block class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)oxetane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.